molecular formula C26H23NO5 B2914119 2-(1,3-Benzodioxol-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]inden-1-one CAS No. 1022749-91-2

2-(1,3-Benzodioxol-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]inden-1-one

Cat. No. B2914119
CAS RN: 1022749-91-2
M. Wt: 429.472
InChI Key: YFXUFNVINKDUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Benzodioxol-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]inden-1-one, also known as 1,3-Benzodioxol-5-yl-3-[2-(3,4-dimethoxyphenyl)ethylamino]inden-1-one, is a synthetic compound that has been studied for its potential therapeutic applications in the medical field. It is a structural analog of the well-known neurotransmitter serotonin and has been found to have a variety of pharmacological activities. This compound has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. In addition, it has been studied for its potential use in the treatment of pain, inflammation, and other neurological disorders.

Scientific Research Applications

Crystal Structure Analysis

The compound has been utilized in crystal structure studies, demonstrating its relevance in understanding molecular interactions and crystalline properties. For instance, research on a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide:N,N-dimethylformamide, established its structure through spectral analysis and X-ray diffraction studies (Sharma et al., 2016).

Computational Studies and X-ray Diffraction

The compound is also significant in computational chemistry and X-ray diffraction analysis. For example, cathinones similar in structure have been characterized using FTIR, UV–Vis, multinuclear NMR spectroscopy, and single crystal X-ray diffraction method (Nycz et al., 2011).

Chemical Synthesis and Characterization

The compound plays a crucial role in chemical synthesis and characterization. Research has been conducted on the synthesis of similar compounds, their structural confirmation by various spectroscopic methods, and analysis of their properties (Ahmed et al., 2016).

Antimicrobial Activity and Docking Studies

Studies have explored the antimicrobial activities of compounds structurally related to 2-(1,3-Benzodioxol-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]inden-1-one. Such research includes synthesis, characterisation, and evaluation of their antimicrobial properties through docking studies (Spoorthy et al., 2021).

Photo-Physical Characteristics

Investigations into the photo-physical characteristics of similar compounds have been conducted. This includes studies on the effects of solvent polarity on the absorption-emission properties of these compounds (Padalkar et al., 2011).

Application in Cancer Research

Compounds with structural similarities have been synthesized and evaluated for their potential in cancer treatment. This includes the assessment of their effects on various cancer cell lines and the exploration of their mechanistic pathways (Wang et al., 2011).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-29-20-9-7-16(13-22(20)30-2)11-12-27-25-18-5-3-4-6-19(18)26(28)24(25)17-8-10-21-23(14-17)32-15-31-21/h3-10,13-14,27H,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXUFNVINKDUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C(C(=O)C3=CC=CC=C32)C4=CC5=C(C=C4)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzodioxol-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]inden-1-one

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